Superior Anticancer Potency of Benzylamino Quinoxalines vs. Phenoxy/Thiophenyl Substitutions
In a head-to-head in vitro antitumor evaluation across nine human cancer cell lines, benzylamino-substituted quinoxaline derivatives (compounds 1b-7b) exhibited superior growth inhibition compared to matched phenoxy- and thiophenyl-substituted analogs [1]. The benzylamino series was identified as the most active within the entire compound set, with compound 2c achieving the highest overall growth inhibition metric (MG_MID = -5.66) [1].
| Evidence Dimension | In vitro antitumor activity (MG_MID value) |
|---|---|
| Target Compound Data | Not available for 3-(benzylamino)quinoxalin-2-ol specifically, but class-level: benzylamino quinoxaline series identified as most active; compound 2c showed MG_MID = -5.66 |
| Comparator Or Baseline | 2-phenoxy and 2-thiophenyl substituted quinoxaline analogs in the same series |
| Quantified Difference | Benzylamino series: most active; 2c: MG_MID = -5.66 (most potent overall) |
| Conditions | In vitro cell viability assay on nine human cancer cell lines; concentration range: 10⁻⁶ M, some at 10⁻⁷ M and 10⁻⁸ M |
Why This Matters
This evidence demonstrates that the benzylamino moiety at position 2 is a critical pharmacophore for maximizing antitumor efficacy, supporting procurement of 3-(benzylamino)quinoxalin-2-ol over analogs with alternative substituents at the same position.
- [1] Corona, P., Carta, A., Loriga, M., Vitale, G., & Paglietti, G. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 44(4), 1579-1591. doi:10.1016/j.ejmech.2008.07.025 View Source
